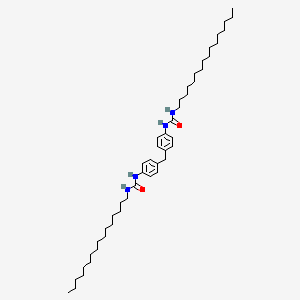
1,1'-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) is a complex organic compound characterized by its unique structure, which includes two hexadecylurea groups linked by a methanediyldibenzene moiety
Vorbereitungsmethoden
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) typically involves the reaction of methanediyldibenzene with hexadecylurea under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to cell signaling, molecular interactions, and as a potential therapeutic agent.
Medicine: Research into its potential medicinal properties includes its use as an antimicrobial, antiviral, or anticancer agent.
Wirkmechanismus
The mechanism by which 1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) exerts its effects involves its interaction with specific molecular targets and pathways. These interactions may include binding to proteins, altering enzyme activity, or affecting cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea): Another similar compound with variations in the linking moiety and functional groups, resulting in unique reactivity and uses.
1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea):
Eigenschaften
CAS-Nummer |
6312-96-5 |
|---|---|
Molekularformel |
C47H80N4O2 |
Molekulargewicht |
733.2 g/mol |
IUPAC-Name |
1-hexadecyl-3-[4-[[4-(hexadecylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C47H80N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-48-46(52)50-44-35-31-42(32-36-44)41-43-33-37-45(38-34-43)51-47(53)49-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-41H2,1-2H3,(H2,48,50,52)(H2,49,51,53) |
InChI-Schlüssel |
JYYYVCQIXWNRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


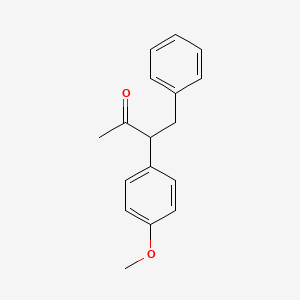
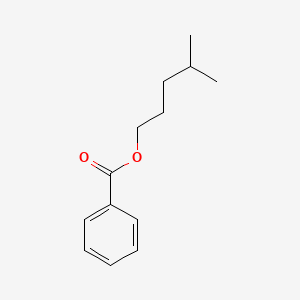
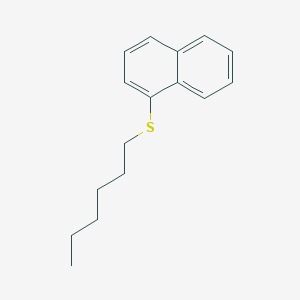
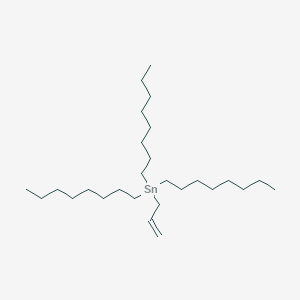
![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
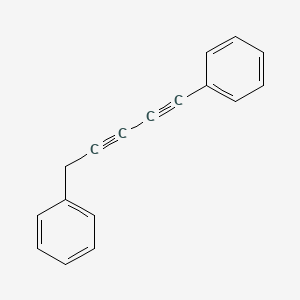

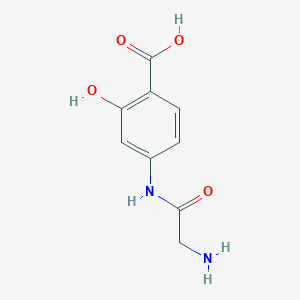

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
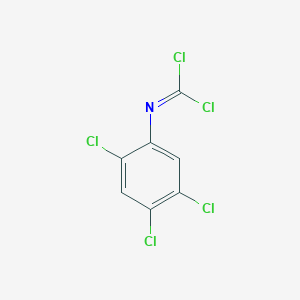

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

